molecular formula C33H50O3 B13860202 Phyllohydroquinone1-Acetate

Phyllohydroquinone1-Acetate

Cat. No.: B13860202
M. Wt: 494.7 g/mol
InChI Key: SHKSHVHAEZZSCS-LDKDYMQTSA-N
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Description

Phyllohydroquinone1-Acetate is a derivative of hydroquinone, a compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an acetate group attached to the hydroquinone structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Phyllohydroquinone1-Acetate typically involves the acetoxylation of hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the compound are crucial steps to ensure the quality and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phyllohydroquinone1-Acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H50O3

Molecular Weight

494.7 g/mol

IUPAC Name

[4-hydroxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate

InChI

InChI=1S/C33H50O3/c1-23(2)13-10-14-24(3)15-11-16-25(4)17-12-18-26(5)21-22-29-27(6)33(36-28(7)34)31-20-9-8-19-30(31)32(29)35/h8-9,19-21,23-25,35H,10-18,22H2,1-7H3/b26-21+/t24-,25-/m1/s1

InChI Key

SHKSHVHAEZZSCS-LDKDYMQTSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)OC(=O)C

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)OC(=O)C

Origin of Product

United States

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